1-(3-Bromo-2-methoxy-5-methylphenyl)-2,2-dichloroethanol
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Overview
Description
1-(3-Bromo-2-methoxy-5-methylphenyl)-2,2-dichloroethanol is an organic compound that features a bromine atom, a methoxy group, and a methyl group attached to a phenyl ring, along with a dichloroethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-2-methoxy-5-methylphenyl)-2,2-dichloroethanol typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-2-methoxy-5-methylphenol.
Reaction with Dichloroacetaldehyde: The phenol is reacted with dichloroacetaldehyde under acidic conditions to form the desired product.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-2-methoxy-5-methylphenyl)-2,2-dichloroethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dichloroethanol moiety to a simpler alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Products include ketones or carboxylic acids.
Reduction: Products include simpler alcohols.
Substitution: Products vary depending on the nucleophile used but can include a wide range of substituted phenyl derivatives.
Scientific Research Applications
1-(3-Bromo-2-methoxy-5-methylphenyl)-2,2-dichloroethanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-2-methoxy-5-methylphenyl)-2,2-dichloroethanol involves its interaction with specific molecular targets. The bromine and methoxy groups on the phenyl ring can participate in various binding interactions, while the dichloroethanol moiety can undergo metabolic transformations. These interactions and transformations can affect biological pathways and enzyme activities, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-methoxy-5-methylphenylboronic acid
- 3-Bromo-2-methoxy-5-methylphenylboronic acid pinacol ester
- 5-Bromo-3-fluoropyridine-2-carboxylic acid
Uniqueness
1-(3-Bromo-2-methoxy-5-methylphenyl)-2,2-dichloroethanol is unique due to the presence of both a bromine atom and a dichloroethanol moiety on the same molecule
Properties
Molecular Formula |
C10H11BrCl2O2 |
---|---|
Molecular Weight |
314.00 g/mol |
IUPAC Name |
1-(3-bromo-2-methoxy-5-methylphenyl)-2,2-dichloroethanol |
InChI |
InChI=1S/C10H11BrCl2O2/c1-5-3-6(8(14)10(12)13)9(15-2)7(11)4-5/h3-4,8,10,14H,1-2H3 |
InChI Key |
QCFHMYWFFONYEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OC)C(C(Cl)Cl)O |
Origin of Product |
United States |
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